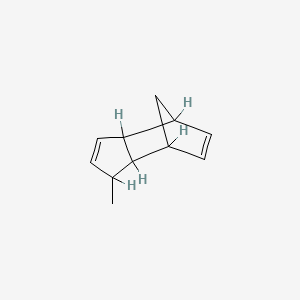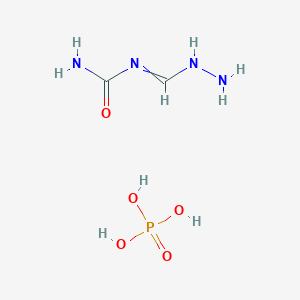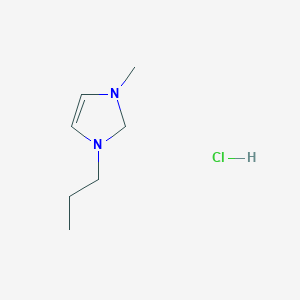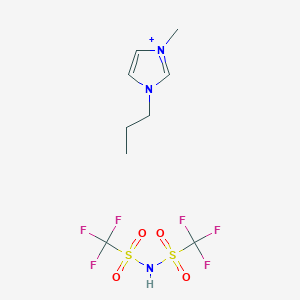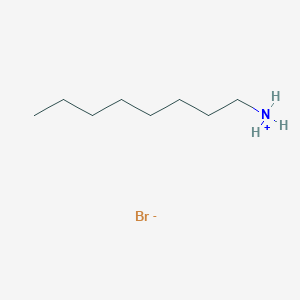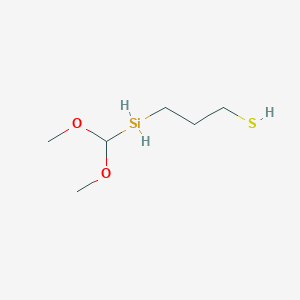
3-Mercaptopropyldimethoxymethylsilane
Overview
Description
3-Mercaptopropyldimethoxymethylsilane is a useful research compound. Its molecular formula is C6H16O2SSi and its molecular weight is 180.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Mercaptopropyldimethoxymethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Mercaptopropyldimethoxymethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Surface Modification and Protection : 3MPT is used in forming self-assembled monolayers on metal surfaces, particularly silver, to promote desirable properties like chemical durability, electrical conduction, and surface protection. The formation of a Si-O-Si network on these surfaces indicates its potential in surface modification and protection applications (Thompson & Pemberton, 1993).
Environmental and Biological Applications : It is involved in the biotransformation of organosulfur compounds in sediments, playing a crucial role in the sulfur cycle, particularly in marine environments (Kiene & Taylor, 1988).
Sensor Development : 3MPT has been utilized in the development of sensors, particularly for detecting 3-mercaptopropionic acid in aquatic environments. Its applications in sensor technology are significant due to its role in environmental monitoring (Montoya‐Villegas et al., 2019).
Heavy Metal Stabilization : Functionalized silica with 3MPT has been used to stabilize heavy metals in soil, particularly in areas affected by industrial activity. This application is crucial for environmental remediation and reducing metal migration in contaminated soils (Grzesiak et al., 2016).
Biomedical Applications : In the biomedical field, 3MPT has been used for immobilizing enzymes, such as horseradish peroxidase, onto surfaces. This application is vital for developing biosensors and diagnostic tools (Wu et al., 2008).
Drug Synthesis : It has been used in the synthesis of pharmaceutical compounds, such as O-desmethylvenlafaxine, showcasing its utility in the pharmaceutical industry (Furlan et al., 2015).
Nanomaterials and Coatings : Its application in the development of nanomaterials, such as Au@organosilica nanoparticles for multimodal imaging, highlights its role in advanced materials science (Cui et al., 2011).
Neuropharmacology : Studies have investigated the cardiovascular effects of 3-Mercaptopropionic acid, providing insights into its impact on gamma-aminobutyric acid levels in the brain, which is significant for understanding neurological disorders (Alsip et al., 1984).
properties
IUPAC Name |
3-(dimethoxymethylsilyl)propane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2SSi/c1-7-6(8-2)10-5-3-4-9/h6,9H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOUJXUUGIUEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH2]CCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Mercaptopropyldimethoxymethylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



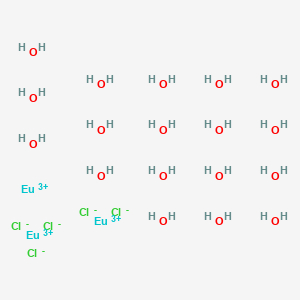
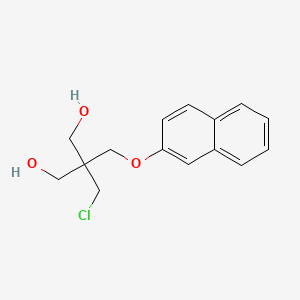
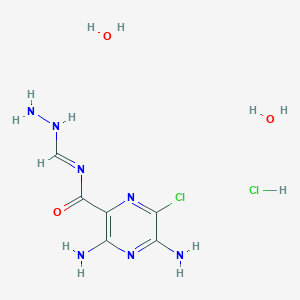
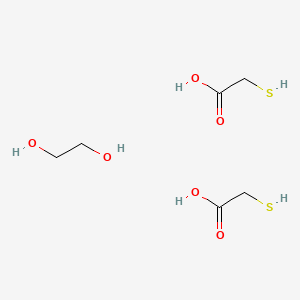
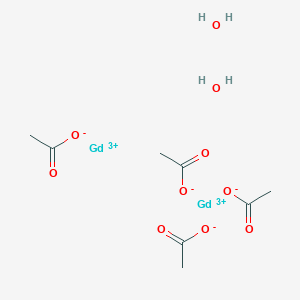
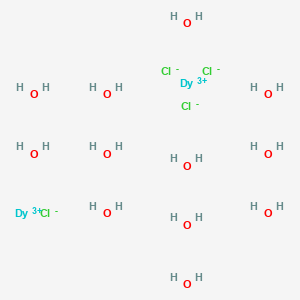
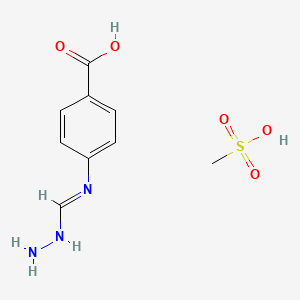
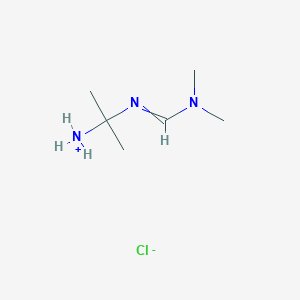
![4-[(3-Methylphenyl)(4-sulfobutyl)amino]butane-1-sulfonic acid](/img/structure/B8065690.png)
